molecular formula C19H17N3OS B3946416 N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Katalognummer B3946416
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: DHGLKEMDVGBMRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide, commonly known as ABT-737, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Wirkmechanismus

ABT-737 works by inhibiting the activity of B-cell lymphoma 2 (BCL-2) family proteins, which are involved in regulating apoptosis. Specifically, it binds to the BH3-binding groove of BCL-2, BCL-XL, and BCL-w, which prevents them from inhibiting pro-apoptotic proteins such as BAX and BAK. This leads to the activation of the apoptotic pathway and the eventual death of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to be effective in combination with other anticancer drugs, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ABT-737 is its specificity for BCL-2 family proteins, which makes it a promising candidate for the development of targeted cancer therapies. However, its efficacy may be limited by the development of resistance in cancer cells, which can arise through the upregulation of other anti-apoptotic proteins. Additionally, its use may be limited by its toxicity profile, as it has been shown to cause side effects such as thrombocytopenia and neutropenia in preclinical studies.

Zukünftige Richtungen

There are several potential future directions for the development of ABT-737 and related compounds. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with ABT-737. Another area of research is the development of combination therapies that can enhance the efficacy of ABT-737 and overcome resistance mechanisms. Finally, there is ongoing research into the development of second-generation BCL-2 inhibitors that may have improved efficacy and reduced toxicity compared to ABT-737.

Wissenschaftliche Forschungsanwendungen

ABT-737 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins that are essential for their survival. This makes it a promising candidate for the development of new cancer therapies.

Eigenschaften

IUPAC Name

N-[3-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-2-11-20-19-22-17(13-24-19)15-9-6-10-16(12-15)21-18(23)14-7-4-3-5-8-14/h2-10,12-13H,1,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGLKEMDVGBMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.